Pentacadmium chloridetriphosphate

Description

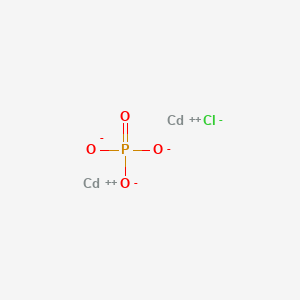

Pentacadmium chloridetriphosphate (CAS No. 100402-53-7) is an inorganic cadmium compound characterized by its unique combination of chloride and phosphate groups. Structurally, it is represented as Cd₅Cl(PO₄)₃, indicating the presence of five cadmium atoms, one chloride ion, and three phosphate units . This compound falls under the broader category of cadmium-based materials, which are often subject to stringent regulatory controls due to cadmium’s well-documented toxicity and environmental persistence .

Properties

CAS No. |

12185-64-7 |

|---|---|

Molecular Formula |

Cd5Cl5O50P15-20 |

Molecular Weight |

2003.896415 |

IUPAC Name |

cadmium(2+);chloride;phosphate |

InChI |

InChI=1S/2Cd.ClH.H3O4P/c;;;1-5(2,3)4/h;;1H;(H3,1,2,3,4)/q2*+2;;/p-4 |

InChI Key |

VGEXYTFIPOXGDH-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |

Other CAS No. |

12185-64-7 12157-51-6 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Solid-State Reaction Method

Solid-state synthesis involves heating stoichiometric mixtures of cadmium chloride (CdCl₂) and sodium triphosphate (Na₅P₃O₁₀) at elevated temperatures. A representative reaction is proposed:

This method mirrors the preparation of cadmium hydroxyapatites, where prolonged annealing at 600–800°C facilitates ion exchange and crystal nucleation. Challenges include controlling cadmium oxide (CdO) formation, which necessitates inert atmospheres (argon or nitrogen) to prevent oxidation.

Table 1: Solid-State Synthesis Parameters

Hydrothermal Synthesis

Hydrothermal methods offer lower-temperature routes using aqueous or solvent-based systems. A typical procedure involves dissolving CdCl₂·2.5H₂O (0.1 M) and triphosphoric acid (H₅P₃O₁₀, 0.06 M) in deionized water, adjusting pH to 8–9 with ammonium hydroxide, and heating in a Teflon-lined autoclave at 180°C for 48 hours. The alkaline pH promotes phosphate deprotonation and Cd²⁺ coordination, while high pressure enhances crystallinity.

Key advantages include:

-

Reduced risk of CdO contamination versus solid-state methods.

-

Fine-tunable crystal morphology via pH and temperature modulation.

Post-synthesis, the product is washed with ethanol to remove unreacted precursors and dried under vacuum.

Analytical Characterization

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS quantifies cadmium, phosphate, and chloride content, ensuring stoichiometric accuracy. Blood cadmium analysis protocols, such as CDC Method ITB001A, are adapted for this purpose. Samples are digested in nitric acid (HNO₃, 70%) and diluted to measurable concentrations (1–50 ppb Cd).

Table 2: ICP-MS Operating Parameters

| Parameter | Setting |

|---|---|

| RF Power | 1,550 W |

| Plasma Gas Flow | 15 L/min |

| Nebulizer Pressure | 0.75 psi |

| Isotopes Monitored | ¹¹¹Cd, ³¹P, ³⁵Cl |

Chemical Reactions Analysis

Types of Reactions

Pentacadmium chloridetriphosphate undergoes various chemical reactions, including:

Oxidation: Cadmium can be oxidized to form cadmium oxide.

Reduction: Cadmium ions can be reduced to metallic cadmium.

Substitution: Chloride ions can be substituted with other anions in certain reactions.

Common Reagents and Conditions

Common reagents used in reactions with cadmium chloride phosphate include acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide). The reaction conditions, such as temperature, concentration, and pH, play crucial roles in determining the reaction pathways and products .

Major Products Formed

The major products formed from reactions involving cadmium chloride phosphate include cadmium oxide, cadmium hydroxide, and various cadmium salts, depending on the specific reagents and conditions used .

Scientific Research Applications

Pentacadmium chloridetriphosphate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other cadmium compounds and as a reagent in various chemical reactions.

Biology: Studied for its effects on biological systems, including its toxicity and interactions with cellular components.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent in certain treatments.

Industry: Utilized in the production of pigments, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of cadmium chloride phosphate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage. The compound can also interfere with signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and induce epigenetic changes, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Chemical Composition and Structural Features

The table below highlights key differences in composition and structure between pentacadmium chloridetriphosphate and related cadmium compounds:

Key Observations :

Physical and Chemical Properties

- Solubility: Cadmium chloride (CdCl₂) is highly water-soluble, whereas phosphate-containing cadmium compounds like Cd₃(PO₄)₂ exhibit lower solubility due to strong ionic bonding between Cd²⁺ and PO₄³⁻ .

- Thermal Stability : Phosphate groups generally enhance thermal stability. For example, cadmium phosphate derivatives decompose at temperatures exceeding 600°C, whereas CdCl₂ sublimes at 960°C .

Key Comparisons :

- Functional Groups: Unlike sodium tripolyphosphate (Na₅P₃O₁₀), a non-toxic phosphate used in detergents, this compound’s cadmium content renders it unsuitable for large-scale industrial applications .

- Toxicity Profile: All cadmium compounds, including this compound, are classified as carcinogens and face stricter regulations compared to non-cadmium alternatives like zinc phosphate .

Research and Regulatory Gaps

- Data Limitations : Detailed studies on this compound’s synthesis, crystallography, and environmental fate are sparse, highlighting the need for targeted research .

- Regulatory Alignment : While cadmium compounds are universally restricted, harmonizing global regulations (e.g., EU REACH vs. U.S. TSCA) remains critical to mitigating exposure risks .

Q & A

Q. How can researchers mitigate environmental risks when disposing of reaction byproducts?

- Methodological Answer : Neutralize acidic byproducts (e.g., HCl) with calcium carbonate before disposal. Use chelating agents like EDTA to sequester cadmium ions, followed by filtration and encapsulation in polymer matrices. Document waste treatment steps in compliance with ISO 14001 standards .

Tables for Key Data

| Property | Analytical Method | Typical Results | Reference |

|---|---|---|---|

| Thermal Stability | TGA/DSC | Decomposition onset: 220°C | |

| Crystal Structure | XRD | Monoclinic, space group P2₁/c | |

| Cadmium Content | ICP-MS | 68.2 ± 0.5 wt% | |

| Reactivity with Oxidizers | GC-MS | HCl, POₓ detected above 300°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.